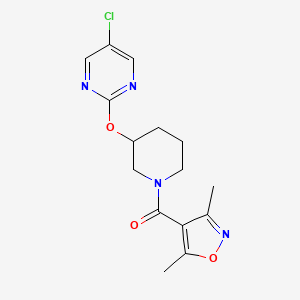

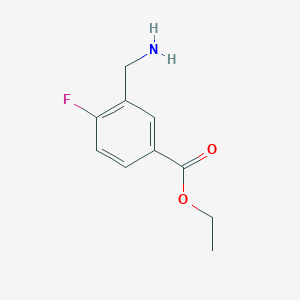

![molecular formula C8H11ClN2O2 B2503676 [N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride CAS No. 210962-16-6](/img/structure/B2503676.png)

[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of intermediates and the use of specific reagents. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and 2-decarboxylation to obtain the desired ethyl (indol-3-yl)alkanoates. Amidification is then carried out by condensation with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide . Similarly, the synthesis of methyl substituted imidazo[1,2-a]pyridine-3-acetic acids is achieved by reacting methyl derivatives of 2-aminopyridine with ethyl 3-bromolevulinate, followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of compounds in this category typically includes a heterocyclic ring such as pyridine or imidazole, which is known to contribute to the biological activity of the molecule. The presence of substituents on the indole or imidazole ring, as well as the length of the alkanoic chain, can significantly affect the potency and selectivity of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their final biological activity. For example, the selection of specific substituents on the indole ring and the length of the alkanoic chain were found to be key factors in enhancing the antiallergic potency of N-(pyridin-4-yl)-(indol-3-yl)acetamides . The reactivity of these compounds under different conditions, such as amidification, is also an important aspect of their chemical behavior.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride” are not detailed in the provided papers, the properties of similar compounds have been studied. These properties include solubility, stability, and the ability to interact with biological targets. The pharmacological evaluation of these compounds often involves assessing their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities .

Applications De Recherche Scientifique

Analytical Method Development for Betahistine Hydrochloride

A study by Zhu Ron (2015) detailed the establishment of an HPLC method for determining related substances, including N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride, in betahistine hydrochloride tablets. The method showed good linearity, detection limits, and recovery, suggesting its reliability for testing related substances in betahistine hydrochloride (Zhu Ron, 2015).

Crystallographic Study of Herbicide Structure

A crystallographic study by Hyunjin Park et al. (2016) on a pyridine herbicide, structurally similar to N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride, showed the presence of hydrogen bonds and π–π interactions, forming a three-dimensional network in the crystal. This study highlights the intricate molecular interactions and the structural details of pyridine-based compounds (Park et al., 2016).

Synthesis and Evaluation of Bioactive Compounds

T. K. Dave et al. (2007) discussed the synthesis of triazole derivatives from a pyridine-based compound, further undergoing reactions to yield compounds with potential antimicrobial and antitubercular activities. This indicates the potential of pyridine-based structures, like N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride, in medicinal chemistry and drug discovery (Dave et al., 2007).

Mécanisme D'action

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[methyl(pyridin-4-yl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10(6-8(11)12)7-2-4-9-5-3-7;/h2-5H,6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYRGKRPVJHWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

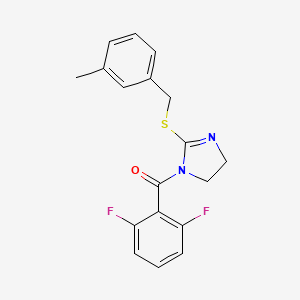

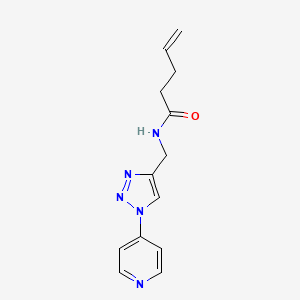

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

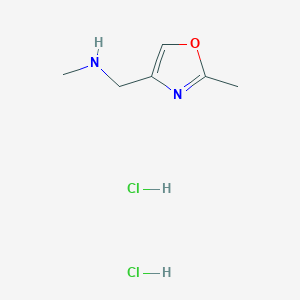

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)

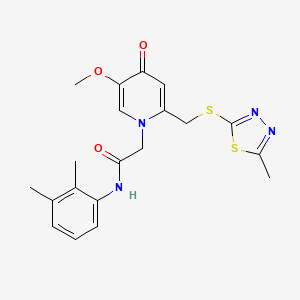

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

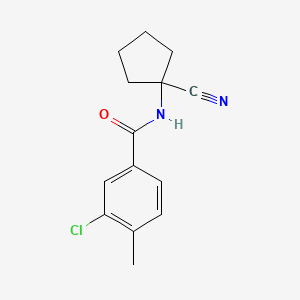

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

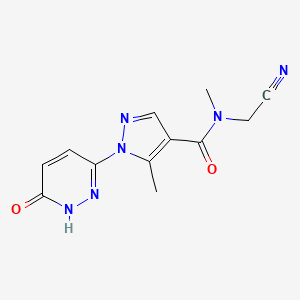

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)